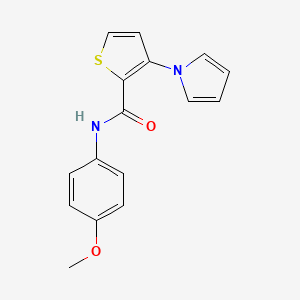

N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

描述

N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyrrole ring, and a methoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via the Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters with ammonia and aldehydes.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or N-oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides, N-oxides

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

PARP-1 Inhibition

Recent studies have demonstrated that compounds similar to N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide can act as effective PARP-1 inhibitors. The compound's structure allows for significant interactions with the active site of PARP-1, leading to potent inhibition. For instance, compounds with similar scaffolds have shown IC50 values in the nanomolar range, indicating strong inhibitory activity compared to established PARP inhibitors like Olaparib .

Antiproliferative Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including those with mutant BRCA1 genes. In vitro studies have shown that it exhibits significant antiproliferative activity, with IC50 values suggesting it is more effective than some existing therapies . A comparative analysis of IC50 values for different compounds reveals:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 (breast cancer) | 2.57 |

| Olaparib | MDA-MB-436 (breast cancer) | 4.40 |

| Other Compounds | Various | Ranges from 6.35 to 11.50 |

Structure-Based Drug Design

The unique structural features of this compound make it an excellent candidate for structure-based drug design. Researchers have utilized virtual screening techniques to identify and optimize derivatives with improved potency and selectivity against PARP-1 .

Case Study 1: Novel Anticancer Compound Identification

In a study aimed at identifying new anticancer agents, researchers screened a library of compounds, including derivatives of this compound. The screening revealed that certain derivatives exhibited enhanced efficacy against multicellular spheroids, indicating their potential for further development in cancer therapy .

Case Study 2: Structure-Based Virtual Screening

A study focused on identifying novel PARP inhibitors employed structure-based virtual screening techniques using databases containing compounds similar to this compound. This approach successfully identified several promising candidates that demonstrated superior inhibitory activity against PARP-1 compared to traditional inhibitors .

作用机制

The mechanism of action of N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.

相似化合物的比较

Similar Compounds

N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-furancarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-pyridinecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

生物活性

N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxyphenyl group, a pyrrole ring, and a thiophene carboxamide moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit enzymes such as PARP (Poly(ADP-ribose) polymerase), which plays a role in DNA repair mechanisms. The inhibition of this enzyme can lead to increased cancer cell sensitivity to chemotherapy .

- Induction of Apoptosis : Studies have found that certain compounds induce apoptosis in cancer cells by activating intrinsic pathways, often leading to cell cycle arrest at the G2/M phase .

- Antiproliferative Effects : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-436) and melanoma .

Biological Activity Data

The following table summarizes key findings from studies involving this compound and related compounds:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers observed that the compound exhibited significant cytotoxic effects on MDA-MB-436 cells. The compound's mechanism involved the induction of apoptosis and cell cycle arrest, leading to reduced cell viability in treated cultures.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit PARP activity. This study demonstrated that this compound showed competitive inhibition against PARP, suggesting its potential as a therapeutic agent in combination with DNA-damaging agents for enhanced anticancer efficacy.

属性

IUPAC Name |

N-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-20-13-6-4-12(5-7-13)17-16(19)15-14(8-11-21-15)18-9-2-3-10-18/h2-11H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDMLAGSFMNMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325774 | |

| Record name | N-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820372 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383147-85-1 | |

| Record name | N-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。